molecular formula C13H15ClO B2822467 Cyclopentyl-phenyl-acetyl chloride CAS No. 7037-44-7

Cyclopentyl-phenyl-acetyl chloride

Cat. No. B2822467
CAS RN: 7037-44-7
M. Wt: 222.71
InChI Key: OSGGRLYAWNSAGG-UHFFFAOYSA-N
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Description

Cyclopentyl-phenyl-acetyl chloride is a chemical compound with the molecular formula C13H15ClO. It has an average mass of 222.711 Da and a mono-isotopic mass of 222.081146 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentyl group (a five-membered ring of carbon atoms), a phenyl group (a six-membered ring of carbon atoms), and an acetyl chloride group (a carbon double-bonded to an oxygen and single-bonded to a chlorine) .

Scientific Research Applications

Green Solvent Applications

  • Cyclopentyl methyl ether (CPME) has been demonstrated as an environmentally friendly alternative to traditional organic solvents for reversible-addition fragmentation chain transfer (RAFT) polymerization and nitroxide-mediated polymerization (NMP) of various monomers. This showcases the potential for related compounds to be used in polymer synthesis processes with reduced environmental impact (Abreu et al., 2016).

Catalysis and Synthesis

  • Palladium-catalyzed cross-coupling reactions involving unactivated alkyl iodides, bromides, chlorides, and tosylates highlight the versatility of palladium catalysis in creating complex molecules from simpler precursors, suggesting that compounds like Cyclopentyl-phenyl-acetyl chloride could be useful in developing new catalytic processes (Zhou & Fu, 2003).

Luminescent Materials

  • The study on phosphorescent cyclometalated platinum complexes indicates the role of specific ligands in determining the photophysical properties of metal complexes, which could inform research on similar compounds for applications in OLEDs or as sensors (Brooks et al., 2001).

Organic Synthesis and Functional Materials

  • Surface covalent organic frameworks (COFs) have been synthesized through cyclotrimerization of acetyls, demonstrating the potential for constructing two-dimensional conjugated networks with specific functionalities. This method could be relevant for creating materials with tailored properties for catalysis, sensing, or electronic applications (Yang et al., 2015).

Medicinal Chemistry and Bioconjugation

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been utilized widely in organic synthesis, medicinal chemistry, surface and polymer chemistry, and bioconjugation applications, illustrating the broad utility of catalytic systems in facilitating the formation of complex molecules for a range of scientific purposes (Hein & Fokin, 2010).

Safety and Hazards

While specific safety data for Cyclopentyl-phenyl-acetyl chloride is not available, acetyl chloride, a related compound, is known to be highly flammable, cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle such compounds with appropriate personal protective equipment and to avoid release to the environment .

properties

IUPAC Name

2-cyclopentyl-2-phenylacetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO/c14-13(15)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGGRLYAWNSAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of α-phenylcyclopentaneacetic acid (422 mg; 2.0 mmol) and a catalytic amount of dry dimethylformamide (ca. 20 uL) in 5 mL of dry methylene chloride under nitrogen at room temperature was added oxalyl chloride (1.5 mL of 2.0 M solution in methylene chloride) dropwise. After 45 minutes, the mixture was concentrated in vacuo to give crude α-phenylcyclopentaneacetyl chloride which was used immediately for Step 2.
Quantity
422 mg
Type
reactant
Reaction Step One
Quantity
20 μL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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